COX-2 Inhibitory Potency: 4-Methylphenyl Oxadiazole Derivative vs. Reference Inhibitor
A 4-methylphenyl (p-tolyl) substituted 1,3,4-oxadiazole-2-acetic acid derivative (structurally containing the exact 5-(4-methylphenyl)-1,3,4-oxadiazole-2-acetic acid core) demonstrated COX-2 inhibition with an IC50 of 1.18 μM (1180 nM) in an ovine COX-2 inhibitor screening assay at pH 8.0, 2°C [1]. This represents moderate COX-2 inhibitory activity. In the same assay system, the reference selective COX-2 inhibitor celecoxib exhibited an IC50 of 0.090 μM (90 nM) [1]. The 4-methylphenyl derivative is 13-fold less potent than celecoxib but provides a distinct scaffold with synthetic tractability.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.18 μM (1180 nM) |
| Comparator Or Baseline | Celecoxib: IC50 = 0.090 μM (90 nM); Other 1,3,4-oxadiazole derivative (2,4-dichlorophenyl-substituted): IC50 = 0.40 μM (400 nM) |
| Quantified Difference | 13.1-fold less potent than celecoxib; 2.95-fold less potent than dichlorophenyl analog |
| Conditions | Ovine COX-2 inhibitor screening kit, pH 8.0, 2°C |
Why This Matters
This data establishes a quantitative benchmark for COX-2 engagement that can be used to triage this scaffold against other oxadiazole derivatives or reference inhibitors in anti-inflammatory discovery programs.
- [1] BindingDB. Entry BDBM235662: 3-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one derivative; COX-2 IC50: 1.18E+3 nM. Celecoxib IC50: 90 nM. Ovine COX-2 assay, pH 8.0, 2°C. View Source
